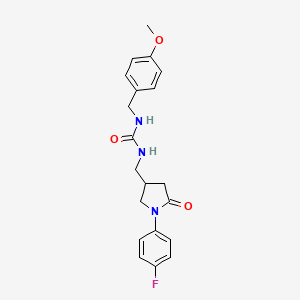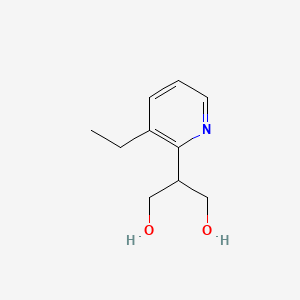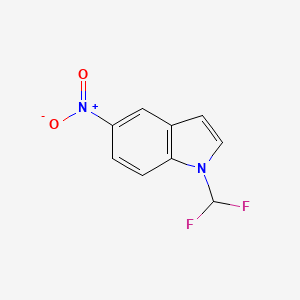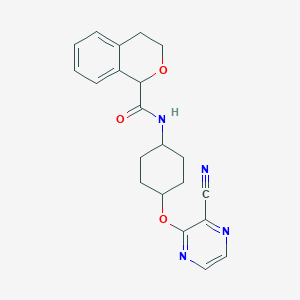
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.
Mechanism of Action
Target of Action
A related compound, gbr 12909, has been studied for its effects on cocaine-maintained responding in rhesus monkeys . This suggests that the compound may interact with similar targets involved in dopamine regulation.
Mode of Action
Based on the related compound gbr 12909, it can be inferred that the compound might interact with dopamine transporters .
Biochemical Pathways
The related compound gbr 12909 has been associated with dopamine efflux , suggesting that this compound may also influence dopamine-related pathways.
Result of Action
The related compound gbr 12909 has been associated with a decrease in cocaine-maintained responding in rhesus monkeys , suggesting that this compound may have similar effects.
Advantages and Limitations for Lab Experiments
The advantages of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide for lab experiments include its potent inhibitory effects on BTK activity, its favorable pharmacokinetic profile, and its well-tolerated nature in preclinical studies. However, the limitations of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide include its selectivity for BTK, which may limit its efficacy in certain types of B-cell malignancies, and the potential for drug resistance to develop over time.
Future Directions
There are several future directions for the development of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide. These include the evaluation of its efficacy in clinical trials for the treatment of various hematological malignancies, the exploration of its potential for use in combination with other anti-cancer drugs, and the development of novel formulations to improve its pharmacokinetic properties. Additionally, further research is needed to better understand the mechanisms of drug resistance to 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide involves several steps starting from commercially available starting materials. The synthesis route involves the preparation of an intermediate compound which is then converted to 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide through a series of reactions. The final product is obtained in high purity and yield using various purification techniques.
Scientific Research Applications
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide has shown promising results in preclinical studies for the treatment of various hematological malignancies. It has demonstrated potent inhibition of BTK activity and has shown efficacy in both in vitro and in vivo models of B-cell malignancies. 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c17-15-8-6-13(7-9-15)12-22(20,21)18-11-10-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMLZMODSNYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)CC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)

![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)


![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2396782.png)
![1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid](/img/structure/B2396785.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)
